H-Ala-Pro-Phe-Phe-NH2
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Overview
Description
H-Ala-Pro-Phe-Phe-NH2 is a peptide compound composed of the amino acids alanine, proline, phenylalanine, and phenylalanine, with an amide group at the C-terminus. This compound is part of a class of peptides known for their ability to self-assemble into nanostructures, which has significant implications in various fields such as nanomedicine, drug delivery, and biomaterials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Pro-Phe-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (alanine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (phenylalanine and phenylalanine).
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Pro-Phe-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.
Reduction: Reduction reactions can target any oxidized forms of the peptide.
Substitution: Substitution reactions can occur at the amide group or the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones, while reduction can revert these quinones back to phenylalanine .
Scientific Research Applications
H-Ala-Pro-Phe-Phe-NH2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide self-assembly and interactions.
Biology: The peptide is studied for its role in cellular signaling and protein interactions.
Industry: The peptide is used in the development of biomaterials and nanostructures for various industrial applications
Mechanism of Action
The mechanism of action of H-Ala-Pro-Phe-Phe-NH2 involves its ability to self-assemble into nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the phenylalanine residues. These interactions allow the peptide to form stable nanostructures that can encapsulate and deliver drugs or other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
H-Phe-Phe-OH: A similar peptide with only two phenylalanine residues.
Boc-Phe-Phe-OH: A protected form of the diphenylalanine peptide.
Boc-Phe-Phe-OMe: Another protected form with a methoxy group
Uniqueness
H-Ala-Pro-Phe-Phe-NH2 is unique due to its specific sequence and the presence of an amide group at the C-terminus. This structure allows for unique self-assembly properties and interactions that are not observed in other similar peptides. The presence of proline also introduces a kink in the peptide chain, which can influence its overall conformation and self-assembly behavior .
Properties
Molecular Formula |
C26H33N5O4 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H33N5O4/c1-17(27)26(35)31-14-8-13-22(31)25(34)30-21(16-19-11-6-3-7-12-19)24(33)29-20(23(28)32)15-18-9-4-2-5-10-18/h2-7,9-12,17,20-22H,8,13-16,27H2,1H3,(H2,28,32)(H,29,33)(H,30,34)/t17-,20+,21+,22+/m1/s1 |
InChI Key |
PYBNVPBCTAEKPN-MNAPGUCWSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N |
Origin of Product |
United States |
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